N2-Fmoc-N2,N5-dimethyl-L-glutamine
Description
Contextualization as a Modified L-Glutamine Derivative in Synthetic Chemistry
N2-Fmoc-N2,N5-dimethyl-L-glutamine is a derivative of L-glutamine, an amino acid crucial for various biological processes. evonik.com In the realm of synthetic chemistry, L-glutamine and its derivatives are fundamental building blocks. The structure of this compound is distinguished by two key modifications. Firstly, the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N2 position serves as a protective group for the alpha-amino group. Secondly, the side chain amide is dimethylated at the N5 position.
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides by enabling their stepwise assembly on a solid support. nih.govyoutube.com The selection of a suitable protecting group for the side chain of glutamine is critical to prevent undesirable side reactions during peptide synthesis. For instance, the unprotected amide side chain can undergo dehydration, particularly when using carbodiimide (B86325) reagents for activation. peptide.com To circumvent this, derivatives like Fmoc-Gln(Trt)-OH, where the side chain is protected by a trityl group, have been developed to enhance solubility and prevent side reactions. peptide.compeptide.com The dimethylation at the N5 position in this compound offers an alternative strategy to modulate the properties of the glutamine residue.
Significance in Contemporary Peptide Synthesis and Related Organic Methodologies
The strategic modification of L-glutamine derivatives plays a pivotal role in overcoming challenges in peptide synthesis. The choice of protecting group can influence solubility, coupling efficiency, and the prevention of side reactions. For example, Fmoc-Gln(Dmcp)-OH, with a dimethylcyclopropylmethyl protecting group, exhibits greater solubility in dimethylformamide (DMF) compared to Fmoc-Gln(Trt)-OH, facilitating couplings at higher concentrations. sigmaaldrich.com
The incorporation of modified glutamine residues can also impact the properties of the final peptide. The synthesis of glutamine-containing peptides is an area of active research, with various strategies being developed to improve yield and purity. google.comnih.gov For instance, pseudoproline dipeptides, such as Fmoc-Gln(Trt)-Thr(psiMe,Mepro)-OH, are utilized to disrupt aggregation and improve peptide quality during Fmoc SPPS. sigmaaldrich.compeptide.com The unique structure of this compound suggests its potential to influence peptide conformation and interactions due to the steric and electronic effects of the dimethylated amide.
Beyond standard peptide synthesis, modified amino acids are integral to various organic methodologies. The synthesis of complex natural products and peptidomimetics often requires amino acid derivatives with specific functionalities. For example, the synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine involved a lanthanide-catalyzed transamidation, highlighting the sophisticated chemical transformations used to create these building blocks. nih.gov
Scope and Research Objectives for Academic Inquiry
The academic inquiry into this compound is multifaceted, focusing on its synthesis, properties, and applications. Key research objectives include:
Development of Efficient Synthetic Routes: Establishing optimized and scalable methods for the synthesis of this compound.
Investigation of Physicochemical Properties: Characterizing its solubility, stability, and spectroscopic data to understand its behavior in different chemical environments.
Evaluation in Peptide Synthesis: Assessing the performance of this derivative in solid-phase peptide synthesis, including coupling efficiency, prevention of side reactions, and the impact on the properties of the resulting peptides.
Exploration of Novel Applications: Investigating its potential use in the synthesis of peptidomimetics, constrained peptides, and other complex organic molecules where the dimethylated glutamine side chain could confer unique structural or functional properties.
The data available for this compound and related compounds provides a foundation for these research endeavors.
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Formula Weight |
| This compound | 2255321-27-6 | C22H24N2O5 | 396.44 |
| Fmoc-L-Gln(Me)-OH | 1446478-17-6 | C21H22N2O5 | 382.41 |
| Fmoc-L-Gln(Me2)-OH | 1146118-59-3 | C22H24N2O5 | Not Available |
| N2-Fmoc-N5-methoxy-N5-methyl-L-glutamine | 535981-03-4 | C22H24N2O6 | 412.44 |
| Fmoc-D-Gln-OH | 112898-00-7 | Not Available | Not Available |
| Fmoc-L-Gln-OH | 71989-20-3 | C20H20N2O5 | 368.38 |
| Fmoc-Gln(Trt)-OH | 132327-80-1 | Not Available | Not Available |
Structure
3D Structure
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-23-20(25)12-11-19(21(26)27)24(2)22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,25)(H,26,27)/t19-/m0/s1 |
InChI Key |
PATYJEFSFJQLMX-IBGZPJMESA-N |
Isomeric SMILES |
CNC(=O)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CNC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N2 Fmoc N2,n5 Dimethyl L Glutamine and Its Analogues
Strategies for Fmoc-Protection of Glutamine Derivatives
The incorporation of glutamine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires careful strategic planning to mitigate potential side reactions. Unprotected glutamine derivatives are notoriously insoluble in standard SPPS solvents like DMF. google.com This poor solubility can hinder reaction kinetics and lead to incomplete couplings. google.com Furthermore, the side-chain amide can undergo undesirable reactions, such as dehydration to a nitrile or deamidation via a glutarimide (B196013) intermediate, particularly when activated with carbodiimide (B86325) reagents. peptide.commdpi.comresearchgate.net
To circumvent these issues, the most common strategy is the use of an acid-labile protecting group on the side-chain amide nitrogen. The triphenylmethyl (Trityl, Trt) group is widely employed for this purpose, yielding Fmoc-Gln(Trt)-OH. peptide.comresearchgate.net This protecting group enhances solubility and prevents side-chain reactions during peptide elongation. It is then typically removed during the final acidolytic cleavage of the peptide from the resin.
Nα-Fmoc Introduction Techniques for Amino Acid Derivatives
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group onto the α-amino (Nα) position of an amino acid is a cornerstone of modern peptide synthesis. This base-labile protecting group is stable to the acidic conditions often used for side-chain deprotection, providing an orthogonal protection scheme. numberanalytics.com The standard procedure involves reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in an aqueous solution with a mild base like sodium bicarbonate. nih.gov While effective, this Schotten-Baumann type procedure can sometimes lead to the formation of Fmoc-oligopeptide impurities, which are difficult to remove. nih.gov
To achieve higher purity, an improved method involves the temporary silylation of the amino acid's carboxylic acid group. nih.govtandfonline.com In this process, the amino acid is first treated with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in an anhydrous solvent such as dichloromethane (B109758) (DCM). tandfonline.com This creates a soluble, silylated intermediate. Subsequent reaction with Fmoc-OSu under neutral, anhydrous conditions proceeds cleanly, preventing the formation of oligomeric side products. nih.govtandfonline.com The silyl (B83357) group is easily removed during the aqueous workup, yielding the Nα-Fmoc-amino acid in high purity (>99%). tandfonline.com
Nδ-Dimethylation Approaches and Stereochemical Control
The synthesis of N2-Fmoc-N2,N5-dimethyl-L-glutamine is a multi-step process that requires precise control over reactivity and stereochemistry. No direct, single-pot synthesis from L-glutamine is readily available; therefore, a plausible synthetic route must be constructed from established methods for Nα-methylation and side-chain modification.
A key challenge is the introduction of the Nα-methyl group while preserving the original stereochemistry of the L-amino acid. Several methods have been developed for this purpose. researchgate.net One of the most effective solid-phase methods is the Biron-Kessler modification of the Fukuyama procedure. nih.gov This strategy involves:
Protection of the α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). This group renders the sulfonamide proton acidic. nih.gov
Alkylation of the sulfonamide nitrogen using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. nih.gov
Removal of the o-NBS group to reveal the secondary, N-methylated amine. nih.gov
Protection of the newly formed N-methyl amine with the Fmoc group.
Another efficient method for preparing Fmoc-N-methyl-amino acids involves the formation of an intermediate 5-oxazolidinone (B12669149) from the parent Fmoc-amino acid, followed by a Lewis acid-catalyzed reductive opening of the ring. acs.org This approach offers excellent yields and is more environmentally benign. acs.org
For the specific synthesis of this compound, a likely strategy would begin with L-glutamic acid. The Nα-methyl group would be introduced first using one of the stereoconserving methods described above, followed by Fmoc protection, to yield Fmoc-N-Me-Glu-OH. The final step would be the selective amidation of the side-chain (δ) carboxylic acid with methylamine, using standard peptide coupling reagents, to form the N5-methyl amide. This sequence ensures that the sensitive Nα-methylation is performed on a robust precursor before the final side-chain modification. Throughout this process, rigorous analytical monitoring is essential to confirm that no racemization occurs at the α-carbon.
Solid-Phase Peptide Synthesis (SPPS) Applications Incorporating this compound
The incorporation of this compound into a peptide chain via SPPS introduces specific challenges, primarily due to the steric hindrance of the Nα-methyl group. cem.comresearchgate.net N-methylation of the peptide backbone is a valuable strategy for creating peptidomimetics with enhanced properties, such as increased proteolytic stability, improved membrane permeability, and controlled conformation. nih.govacs.orgmerckmillipore.com However, the presence of the methyl group on the amide nitrogen significantly slows the kinetics of the subsequent coupling step. cem.com
Coupling an amino acid onto an N-methylated residue (a secondary amine) is notoriously difficult. researchgate.netpeptide.com Standard coupling conditions often result in low yields and deletion sequences. researchgate.net The challenge is even greater when coupling two consecutive N-methylated amino acids. peptide.com Therefore, the use of a building block like this compound requires highly optimized protocols and powerful reagents to ensure the efficient formation of the peptide bond. Monitoring the completion of these difficult couplings is also critical; standard ninhydrin (B49086) tests are ineffective for secondary amines, necessitating alternative methods like the bromophenol blue test. peptide.com
Optimizing Coupling Efficiencies in Fmoc-SPPS
To overcome the challenges associated with sterically hindered residues like Nα-methylated amino acids, every parameter of the SPPS protocol must be carefully optimized. This includes the choice of activating reagent, the solvent system, reaction time, and temperature. Microwave-assisted SPPS, for example, has been shown to significantly enhance the efficiency of coupling bulky amino acids by driving difficult reactions to completion more quickly. cem.com
The choice of coupling reagent is paramount for the successful incorporation of N-methylated amino acids. Standard carbodiimide activators like DIC, even with additives like HOBt, are often insufficient for these sterically demanding couplings. The development of more potent phosphonium (B103445) and uronium/aminium salt-based reagents has been crucial.
Among these, HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is widely regarded as one of the most effective reagents for coupling N-methylated residues. merckmillipore.compeptide.combachem.com Its high efficiency is attributed to the 7-azabenzotriazole (HOAt) moiety, which not only forms a highly reactive OAt-active ester but also provides anchimeric assistance via the pyridine (B92270) nitrogen, accelerating the coupling reaction. sigmaaldrich.com Other reagents such as HCTU (O-(6-chloro-1-hydrocibenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyAOP, and PyBOP in the presence of HOAt have also demonstrated success. researchgate.netbachem.comnih.gov
| Reagent | Class | Key Features & Applications for Hindered Coupling | Citations |
| HATU | Aminium/Uronium | Considered the gold standard for N-methyl amino acids due to the high reactivity and catalytic effect of the HOAt leaving group. Minimizes racemization. | merckmillipore.compeptide.combachem.comsigmaaldrich.com |
| HCTU | Aminium/Uronium | Based on 6-Chloro-HOBt, it offers higher reactivity than HBTU and is effective for many difficult sequences, though sometimes considered slightly less potent than HATU for N-methyl residues. | sigmaaldrich.comresearchgate.net |
| PyBOP | Phosphonium | A classic phosphonium reagent. Its effectiveness for hindered couplings is significantly enhanced by the addition of an additive like HOAt . | researchgate.netnih.gov |
| PyAOP | Phosphonium | The phosphonium salt analogue of HATU. It is highly effective for hindered couplings, including N-methyl amino acids, and avoids the potential side reaction of N-terminal guanidinylation that can occur with aminium reagents. | researchgate.netnih.govpeptide.com |
| COMU | Aminium/Uronium | Based on OxymaPure, it is a highly efficient, non-explosive alternative to HOBt/HOAt-based reagents with coupling efficiencies comparable to HATU. | bachem.com |
The solvent in SPPS plays a critical role beyond simply dissolving reagents. It must effectively swell the solid support resin, solvate the growing peptide chain to prevent aggregation, and facilitate the reaction kinetics of the deprotection and coupling steps. nih.gov
The most common solvents, N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are excellent resin-swelling and solvating agents. nih.gov NMP is often preferred for difficult sequences due to its superior solvating properties. google.com Dichloromethane (DCM) is less common in modern Fmoc-SPPS but was historically used for resin loading. google.com Solvents like dimethyl sulfoxide (B87167) (DMSO) can be added as co-solvents to disrupt secondary structures and improve solvation of aggregating peptides. More recently, efforts to "green" the SPPS process have led to the investigation of alternative, less hazardous, and more sustainable solvents.
Greener Solvent Alternatives:
2-Methyltetrahydrofuran (B130290) (2-MeTHF): A bio-based solvent that has shown excellent performance as a replacement for DCM in resin loading and as a substitute for DMF in coupling and deprotection steps. nih.gov It is less toxic and has a lower environmental impact than traditional dipolar aprotic solvents. nih.gov
γ-Valerolactone (GVL): Another biomass-derived solvent that has been successfully applied in microwave-assisted SPPS. nih.gov While effective, care must be taken as it can react with amines like piperidine (B6355638) over time or cause acylation of unhindered N-termini.
Other alternatives such as cyclopentyl methyl ether (CPME) and dipropyleneglycol dimethyl ether (DMM) are also under investigation to improve the sustainability of peptide synthesis. nih.gov
| Solvent | Type | Key Properties and Applications in SPPS | Citations |
| DMF | Dipolar Aprotic | The most common SPPS solvent; good resin swelling and reagent solubility. Subject to regulatory scrutiny (REACH). | google.com |
| NMP | Dipolar Aprotic | Excellent solvating properties, often superior to DMF for preventing aggregation. Also under regulatory scrutiny. | google.com |
| DCM | Chlorinated | Primarily used in Boc-SPPS and for loading some resins in Fmoc-SPPS. Considered a hazardous solvent. | google.com |
| DMSO | Dipolar Aprotic | Often used as a co-solvent (e.g., with NMP) to disrupt peptide aggregation and improve solubility of difficult sequences. | --- |
| TFE / HFIP | Fluorinated Alcohol | Strong hydrogen-bond disrupting solvents used to break up aggregates, but their use can be limited by cost and reactivity. | monash.edu |
| 2-MeTHF | Ether (Green) | Bio-derived alternative to DCM and DMF. Good solubility for Fmoc-amino acids and low toxicity. | nih.gov |
| γ-Valerolactone (GVL) | Lactone (Green) | Bio-derived solvent compatible with microwave SPPS. Can be reactive with amines under certain conditions. | nih.gov |
Impact of Resin Selection on Synthesis Outcomes
The choice of solid support is a critical parameter in Solid-Phase Peptide Synthesis (SPPS), profoundly influencing reaction kinetics, solvation of the growing peptide chain, and ultimately, the purity and yield of the final product. chempep.com The synthesis of peptides containing modified residues like this compound requires careful consideration of the resin's properties. Key resins used in Fmoc-based SPPS include Polystyrene, PEG-based, 2-Chlorotrityl Chloride, Wang, and Rink Amide resins.
Polystyrene (PS) Resins: Polystyrene, typically cross-linked with 1-2% divinylbenzene (B73037) (DVB), is the most traditional and cost-effective solid support. nih.govpeptide.com Its hydrophobic nature, however, can lead to poor swelling in the polar solvents commonly used in Fmoc-SPPS, and incompatibility between the apolar resin and the increasingly polar peptide chain can result in aggregation and incomplete reactions. peptide.combiosynth.com While widely used, standard PS resins can be challenging for complex or hydrophobic peptide sequences. nih.govrsc.org Newer developments, such as using diethylene glycol dimethacrylate (DEG) as a cross-linker instead of DVB, have produced PS resins with reduced hydrophobicity and improved flexibility, leading to higher purities and yields for difficult sequences. nih.govrsc.orgresearchgate.net
PEG-Based Resins (e.g., TentaGel): These supports consist of polyethylene (B3416737) glycol (PEG) chains grafted onto a polystyrene core. chempep.compeptide.com This structure creates a more hydrophilic environment that mimics solution-phase conditions, improving solvation for the growing peptide chain. chempep.com This enhanced solvation reduces aggregation and improves reaction efficiency, making PEG-based resins particularly suitable for synthesizing long or challenging peptides. chempep.comresearchgate.net They exhibit excellent and consistent swelling properties in a broad range of solvents. biosynth.com
2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile polystyrene-based resin, making it ideal for the synthesis of protected peptide fragments that can be cleaved under exceptionally mild conditions (e.g., 1% TFA in DCM), leaving acid-labile side-chain protecting groups intact. advancedchemtech.comappliedpolytech.com The steric bulk of the trityl linker effectively suppresses the formation of diketopiperazine, a common side reaction, particularly with C-terminal proline residues. advancedchemtech.com Furthermore, loading the first amino acid onto 2-CTC resin proceeds with minimal or no racemization. advancedchemtech.comappliedpolytech.com It is a versatile choice for producing C-terminal carboxylic acids. uci.edu
Wang Resin: Wang resin is a p-alkoxybenzyl alcohol-functionalized polystyrene support and is one of the most widely used resins for preparing peptides with a C-terminal carboxylic acid via Fmoc-SPPS. altabioscience.comappliedpolytech.combiotage.com It offers good stability of the peptide-resin linkage during synthesis but requires strong acid, typically concentrated TFA, for final cleavage. altabioscience.combiotage.com A significant challenge with Wang resin is the initial loading of the first Fmoc-amino acid, which can be problematic and carries a risk of racemization. appliedpolytech.combiotage.com Consequently, pre-loaded Wang resins are often preferred. appliedpolytech.combiotage.com
Rink Amide Resin: Developed for the synthesis of C-terminal peptide amides, the Rink Amide linker is cleaved by TFA to yield the desired amide functionality. appliedpolytech.comiris-biotech.deanaspec.com It is a versatile and commonly used resin in Fmoc chemistry. sigmaaldrich.com Loading the first amino acid is straightforward, proceeding like a standard amide bond formation. biotage.commerckmillipore.com However, decomposition of the linker during final TFA cleavage can sometimes lead to the formation of C-terminal N-alkylated impurities, a side reaction that can be suppressed by using specific scavengers in the cleavage cocktail. nih.gov
Table 1: Comparison of Common Resins in Fmoc-SPPS
| Resin Type | Core Matrix | Key Features | Primary Use | Cleavage Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Polystyrene (PS) | Polystyrene-DVB | Hydrophobic, mechanically stable. nih.govpeptide.com | General purpose synthesis. | Strong acid (e.g., HF). | Cost-effective, high loading capacity. chempep.com | Poor swelling in polar solvents, can promote peptide aggregation. biosynth.com |
| PEG-Based (e.g., TentaGel) | Polystyrene-PEG graft | Hydrophilic, excellent solvation. chempep.combiosynth.com | Long or "difficult" sequences. researchgate.net | Standard TFA cocktail. | Reduces aggregation, good swelling in many solvents. chempep.com | More expensive, lower mechanical stability. biosynth.com |
| 2-Chlorotrityl Chloride (2-CTC) | Polystyrene | Highly acid-labile trityl linker. advancedchemtech.com | C-terminal acids, protected fragments. advancedchemtech.comuci.edu | Very mild acid (e.g., 1% TFA in DCM). advancedchemtech.com | Suppresses diketopiperazine/racemization, mild cleavage preserves side-chain protection. advancedchemtech.com | Moisture sensitive, requires careful handling during loading. |
| Wang | Polystyrene | p-Alkoxybenzyl alcohol linker. biosynth.comaltabioscience.com | C-terminal acids. appliedpolytech.com | Strong acid (e.g., 95% TFA). biotage.comsigmaaldrich.com | Widely used, high yields for many sequences. appliedpolytech.com | Loading of first amino acid can be difficult and risks racemization. biotage.com |
| Rink Amide | Polystyrene | Acid-labile amide-forming linker. iris-biotech.deanaspec.com | C-terminal amides. uci.eduappliedpolytech.com | Strong acid (e.g., 95% TFA). sigmaaldrich.com | Straightforward synthesis of peptide amides. biotage.com | Potential for N-alkylation side products during cleavage. nih.gov |
Side-Chain Protection Strategies for Glutamine Derivatives in SPPS
In Fmoc-SPPS, the functional side chains of many amino acids must be masked with "permanent" protecting groups to prevent unwanted side reactions during peptide assembly. peptide.com For glutamine, the side-chain amide can participate in side reactions, such as dehydration to form a nitrile when exposed to carbodiimide coupling reagents, particularly during the synthesis of long peptides that involve repeated exposure. peptide.com
The most common and preferred side-chain protecting group for glutamine in Fmoc chemistry is the trityl (Trt) group. peptide.com The Fmoc-Gln(Trt)-OH derivative offers several advantages:
Prevention of Side Reactions: The bulky Trt group effectively shields the amide nitrogen, preventing dehydration. peptide.com
Improved Solubility: Unprotected Fmoc-Gln-OH has very poor solubility in standard SPPS solvents like DMF, which complicates handling and coupling reactions. The trityl-protected version, Fmoc-Gln(Trt)-OH, exhibits significantly better solubility, comparable to other standard Fmoc-amino acids. peptide.comgoogle.compeptide.com
The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a standard TFA-based cocktail. peptide.com For a compound like this compound, the N5-methyl group already modifies the side-chain amide. However, during the introduction of this pre-formed building block, the Nα-Fmoc group provides the necessary temporary protection for stepwise synthesis. If the synthesis were to proceed by modifying a resin-bound glutamine, protecting the α-amino and α-carboxyl groups while selectively methylating the side-chain amide would be a key challenge.
Other protecting groups, such as the dimethoxybenzhydryl (Mbh) group, have been explored but often result in lower yields and require harsher cleavage conditions. google.com An alternative strategy for preparing peptides with C-terminal glutamine involves anchoring the residue to the resin via its side-chain carboxyl group (after being temporarily converted from the amide). This approach, using a tris(alkoxy)benzylamide (PAL) handle, can circumvent issues associated with C-terminal ester anchoring. nih.govresearchgate.net
Fmoc Deprotection Mechanisms and Conditions
The iterative removal of the temporary Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a fundamental step in Fmoc-SPPS. nih.gov The process must be efficient, complete, and free of side reactions to ensure the high fidelity of the final peptide.
The deprotection mechanism proceeds via a base-catalyzed β-elimination. nih.gov
A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene (B118485) ring. nih.govnih.gov
This generates a short-lived dibenzofulvene (DBF) intermediate through β-elimination, releasing the free amine of the peptide chain. nih.gov
The highly reactive DBF electrophile is then scavenged by the excess amine in the solution to form a stable adduct, driving the reaction to completion. nih.gov
Piperidine-based Protocols: The standard and most common condition for Fmoc removal is a solution of 20% (v/v) piperidine in a polar aprotic solvent , usually N,N-dimethylformamide (DMF). peptide.comacsgcipr.orgnih.goviris-biotech.de A typical deprotection step involves treating the peptide-resin twice with this solution: a short initial treatment (1-3 minutes) followed by a longer treatment (5-15 minutes). uci.edupeptide.com The use of excess piperidine ensures it acts as both the catalyst and the scavenger for the DBF byproduct. acsgcipr.org
Alternative Deprotection Reagents: While highly effective, piperidine can sometimes promote side reactions, such as aspartimide formation in sequences containing aspartic acid. nih.govnih.gov This has led to the exploration of alternative bases.
Table 2: Common Fmoc Deprotection Reagents
| Reagent/Cocktail | Concentration | Conditions | Notes |
|---|---|---|---|
| Piperidine | 20% in DMF | Standard, room temperature, 5-20 min total. peptide.comacsgcipr.org | Most common and reliable method. Piperidine is a controlled substance in some regions. iris-biotech.de |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF | Fast deprotection, often used for difficult or sterically hindered residues. peptide.comnih.gov | Non-nucleophilic base; requires a nucleophilic scavenger (like 2% piperidine) to trap DBF. Can increase epimerization and other side reactions if not used carefully. peptide.comnih.gov |
| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar efficiency to piperidine. nih.goviris-biotech.de | Not a controlled substance, making it a useful alternative to piperidine for logistical reasons. iris-biotech.de |
| Piperazine | 10% w/v in DMF/Ethanol | Milder conditions, can reduce side reactions like aspartimide formation. nih.gov | Lower solubility requires co-solvents. Considered a "safer" alternative. acsgcipr.org |
Solution-Phase Synthetic Routes for this compound and Related Compounds
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production or for segments that are difficult to assemble on a solid support. For a specialized amino acid like this compound, a solution-phase approach could be employed for its initial synthesis before potential incorporation into a larger peptide.
A general solution-phase strategy would involve the coupling of protected amino acid monomers in an appropriate solvent system. Recent advancements have focused on developing substrate-tolerant amide coupling conditions, even in buffered aqueous media, which is relevant for creating DNA-encoded libraries but also informs broader solution-phase methodologies. delivertherapeutics.com
A plausible route for synthesizing the title compound could involve:
Starting Material: L-Glutamic acid.
N5-methylation: Conversion of the side-chain carboxylic acid to its N-methyl amide. This would likely involve activation of the γ-carboxyl group followed by reaction with methylamine. This step requires careful regioselectivity to avoid reaction at the α-carboxyl group.
Nα-methylation: Introduction of the methyl group onto the α-nitrogen. This is a challenging step that can be prone to over-methylation and racemization.
Fmoc Protection: Finally, protection of the Nα-methylamino group with Fmoc-Cl or Fmoc-OSu to yield the target compound, this compound.
The coupling of N-methylated amino acids is often slower than their non-methylated counterparts due to steric hindrance. Specialized coupling reagents may be required to achieve high yields. In some solution-phase protocols for glutamine-containing peptides, side-chain protection is not always necessary, as the reaction conditions can be controlled to avoid side reactions. delivertherapeutics.com
Chemo- and Regioselectivity Considerations in the Synthesis of Substituted Glutamine Derivatives
The synthesis of a specifically substituted derivative like this compound is a significant challenge in chemo- and regioselectivity. The glutamine scaffold presents multiple reactive sites: the α-amino group, the α-carboxyl group, and the side-chain amide.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Key considerations include:
Amine vs. Carboxyl: During peptide bond formation, the α-carboxyl group of one amino acid must be selectively activated to react with the α-amino group of another, without self-polymerization. This is the fundamental basis of using N-terminal (Fmoc/Boc) and C-terminal (esters) protecting groups. nih.gov
α-Amine vs. Side-Chain Amide: The α-amino group is significantly more nucleophilic than the side-chain amide of glutamine. However, under certain activation conditions, the side-chain amide can undergo unwanted reactions like dehydration. peptide.com This necessitates the use of side-chain protection (e.g., Trt group) to ensure chemoselectivity.
Regioselectivity is the preferential reaction at one of two or more similar positions on a molecule. For N2,N5-dimethyl-L-glutamine, this is paramount:
N2 vs. N5 Methylation: The synthesis requires the specific introduction of a methyl group at the α-nitrogen (N2) and another at the side-chain amide nitrogen (N5). A synthetic route starting from glutamic acid would need to differentiate between the α- and γ-carboxyl groups to achieve selective N5-methylation first. Subsequently, methylation of the α-amine must be performed without affecting the newly formed N5-methylamide. Using orthogonal protecting groups for the two carboxyl groups of glutamic acid would be a standard approach to control this regioselectivity.
Racemization: The introduction of substituents, particularly at the α-nitrogen, and the activation of the α-carboxyl group can increase the risk of racemization at the chiral α-carbon. nih.gov This is a critical stereoselectivity issue that must be controlled by using mild reaction conditions and appropriate coupling reagents.
Achieving the desired structure requires a multi-step, carefully planned synthesis that leverages orthogonal protection schemes to mask and unmask specific functional groups in the correct sequence, ensuring that each reaction occurs only at the intended site.
Derivatization and Functionalization Strategies for N2 Fmoc N2,n5 Dimethyl L Glutamine in Research
Chemical Modification at the Carboxyl Terminus for Linker Attachment
The carboxylic acid terminus of N2-Fmoc-N2,N5-dimethyl-L-glutamine is a primary site for chemical modification, enabling its attachment to a wide array of linkers, solid supports, or other molecules. This process typically involves the activation of the carboxyl group to facilitate nucleophilic attack by an amino-functionalized linker or resin.
Standard peptide coupling reagents are widely employed for this purpose. The choice of reagent is critical to ensure high coupling efficiency and to minimize potential side reactions, such as racemization at the chiral center. Due to the steric hindrance introduced by the N-methylation, robust coupling agents are often preferred.
Commonly Used Coupling Reagents:
| Reagent Class | Specific Examples | Key Features |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Effective but can lead to the formation of insoluble urea (B33335) byproducts (with DCC) and may require additives to suppress racemization. altabioscience.com |
| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Highly efficient and often used for sterically hindered couplings. fishersci.com PyAOP is particularly effective for coupling N-methyl amino acids. altabioscience.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Provide rapid coupling with minimal side reactions. HATU is particularly successful in coupling N-methyl amino acids. fishersci.comnih.gov |
The selection of the appropriate coupling reagent is often accompanied by the use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to further enhance reaction rates and suppress racemization. nih.gov The reaction is typically carried out in a suitable aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.gov
For solid-phase peptide synthesis (SPPS), the activated this compound can be coupled to a variety of resins functionalized with linkers that possess a free amino group. The choice of resin and linker, such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin, depends on the desired cleavage conditions for the final product. researchgate.netresearchgate.net The use of 2-CTC resin can be advantageous as it allows for the attachment of the Fmoc-amino acid without prior activation of the carboxyl group, thereby preventing racemization. researchgate.net
Incorporation of this compound into Peptidomimetics and Conjugates
The incorporation of this compound into peptide chains is a key strategy for the development of peptidomimetics with enhanced properties. N-methylation of the peptide backbone is known to improve metabolic stability by increasing resistance to proteolytic degradation, enhance cell permeability, and in some cases, modulate the conformational properties of the peptide. researchgate.netnih.gov
The synthesis of such peptidomimetics generally follows standard Fmoc-based solid-phase peptide synthesis protocols. chemscene.com The this compound is introduced as a building block at the desired position in the peptide sequence. The subsequent coupling of the next amino acid onto the N-methylated amine of the glutamine derivative can be challenging due to steric hindrance. Therefore, the use of potent coupling reagents like HATU or PyAOP is often necessary to achieve high yields. nih.gov
Bioconjugation Approaches (e.g., Fluorescent Labels, Isotope-Labeled Analogues)
The functionalization of this compound with reporter molecules such as fluorescent labels or isotopic tags is crucial for its application in chemical biology and metabolic studies.
Fluorescent Labeling: Fluorescent dyes can be conjugated to the molecule, typically after the removal of the Fmoc group to expose the alpha-amino group, or at the carboxyl terminus. For instance, a fluorescent probe can be synthesized by coupling a fluorophore containing a carboxylic acid group to the deprotected N-terminus of the amino acid. Alternatively, a fluorophore with an amine-reactive group can be attached to the carboxyl terminus of this compound after activation. The synthesis of fluorescently labeled glutamine and asparagine derivatives has been reported to create probes for chemical biology, demonstrating their successful permeation into cells. researchgate.net
Isotope-Labeled Analogues: The synthesis of isotopically labeled versions of this compound, for example with ¹³C or ¹⁵N, allows for its use in metabolic flux analysis and as internal standards for mass spectrometry-based quantification. nih.gov The synthesis of ¹⁵N-labeled glutamine has been achieved through a combination of chemical and enzymatic methods, starting from inexpensive precursors. researchgate.net Such labeled compounds are invaluable for tracing the metabolic fate of glutamine in biological systems. Cambridge Isotope Laboratories, for instance, provides L-Glutamine-N-Fmoc labeled with ¹³C₅ and ¹⁵N₂.
Scaffold Integration for Molecular Probe Development
While direct examples of this compound being integrated into a scaffold for molecular probe development are not extensively documented in publicly available literature, the principles of scaffold-based probe design suggest its potential utility. Fmoc-protected amino acids are fundamental building blocks in the synthesis of peptide-based scaffolds. nih.govresearchgate.net These scaffolds can be designed to present specific functionalities in a defined three-dimensional arrangement.
The unique properties of this compound, particularly its N-methyl groups, could be exploited to create probes with tailored properties. The N-methylation can influence the conformation of the scaffold, potentially leading to more rigid structures with higher binding affinities for their targets. Furthermore, the dimethylated amide side chain could be involved in specific molecular interactions.
The general strategy for integrating this compound into a scaffold would involve its incorporation into a peptide sequence that is then cyclized or attached to a non-peptidic core structure. The Fmoc group would be utilized for standard solid-phase synthesis, and the carboxyl group would be activated for coupling to the scaffold or another part of the peptide chain. The development of such probes would likely be aimed at studying enzymes that interact with glutamine or its derivatives, such as glutamine synthetase or various amidotransferases.
Advanced Derivatization for Enhanced Analytical Applications
For the sensitive and accurate detection and quantification of this compound and its metabolites or conjugates, advanced derivatization strategies are often employed, particularly for analysis by high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
The inherent Fmoc group already provides a strong chromophore for UV detection in HPLC. fishersci.com However, for more sensitive fluorescence detection or to improve ionization efficiency in mass spectrometry, further derivatization can be beneficial.
Derivatization for HPLC: While the Fmoc group itself is a useful tag, derivatization of the carboxyl group can be performed to attach a fluorescent tag, if the N-terminus is part of a larger peptide structure. For the analysis of free this compound, the existing Fmoc group is typically sufficient for UV detection.
Derivatization for Mass Spectrometry: For mass spectrometric analysis, derivatization can be employed to enhance ionization efficiency and to provide characteristic fragmentation patterns that aid in structural elucidation and quantification. While the Fmoc group can be detected, its removal and subsequent derivatization of the free amine with reagents like dansyl chloride can be used. nih.gov Alternatively, derivatization of the carboxylic acid can introduce a fixed positive or negative charge, improving ionization in electrospray ionization (ESI)-MS.
A common approach for analyzing amino acids, including glutamine, by gas chromatography-mass spectrometry (GC-MS) involves derivatization to increase volatility. For instance, glutamine can be acylated with trifluoroacetic anhydride (B1165640) to form a volatile derivative. While this would require prior removal of the Fmoc group, similar strategies could be adapted for the analysis of the N,N-dimethylated glutamine core.
The development of novel derivatization reagents continues to be an active area of research, aiming to improve the sensitivity and selectivity of analytical methods for modified amino acids like this compound.
Analytical Characterization and Purity Assessment in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation of N2-Fmoc-N2,N5-dimethyl-L-glutamine from potential impurities, such as starting materials, by-products from its synthesis, or degradants. These techniques are also crucial for the quantification of the compound.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most common analytical techniques for assessing the purity of Fmoc-protected amino acids like this compound. phenomenex.comnih.govnih.govmerckmillipore.com UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
The purity of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. The large, hydrophobic Fmoc group provides a strong chromophore, allowing for sensitive UV detection, typically at wavelengths around 265 nm or 301 nm.
A typical HPLC/UHPLC system for the analysis of this compound would consist of a C18 stationary phase and a mobile phase gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. phenomenex.com
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 265 nm |
| Injection Volume | 2 µL |
| Expected Retention Time | ~ 3.5 minutes |
Reversed-Phase (RP) chromatography is the standard mode for the analysis of Fmoc-protected amino acids due to the hydrophobicity imparted by the Fmoc group. nih.govnih.gov The this compound, with its bulky aromatic protecting group, interacts strongly with the non-polar stationary phase (e.g., C18), allowing for excellent separation from more polar impurities. The elution is typically achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase.
For the separation of highly polar impurities that might not be well-retained in RP-HPLC, or for the analysis of the compound post-Fmoc deprotection, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. thermofisher.comhalocolumns.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is particularly suited for retaining and separating polar analytes. thermofisher.comhalocolumns.comphenomenex.com
While Size Exclusion Chromatography (SEC) is not a primary method for assessing the purity of a small molecule like this compound, it becomes relevant in the context of its application in peptide synthesis. SEC can be used to analyze the final peptide product for the presence of aggregates or to separate the desired peptide from smaller molecules, including unreacted amino acid derivatives. This technique separates molecules based on their hydrodynamic volume, with larger molecules eluting earlier than smaller ones. nih.gov
Mass Spectrometry (MS) Applications in Structural Elucidation and Impurity Profiling
Mass Spectrometry (MS) is an indispensable tool for the characterization of this compound. It provides precise mass information, which confirms the molecular weight of the compound and aids in the identification of impurities.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Fmoc-protected amino acids. nih.govnih.gov It allows the compound to be ionized directly from solution into the gas phase, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.
Time-of-Flight (TOF) mass analyzers are often coupled with ESI sources. TOF-MS provides high mass accuracy and resolution, enabling the determination of the elemental composition of the parent ion and any detected impurities with a high degree of confidence. For this compound (C22H24N2O5), the expected monoisotopic mass is 396.1685 g/mol . High-resolution TOF-MS can confirm this mass with an accuracy in the low ppm range.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z |
| [M+H]+ | 397.1758 |
| [M+Na]+ | 419.1578 |
| [M-H]- | 395.1612 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound and for the characterization of its impurities. In an MS/MS experiment, the parent ion of interest (e.g., the [M+H]+ ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.
The fragmentation of Fmoc-protected amino acids is well-characterized. Common fragmentation pathways include the loss of the Fmoc group or parts of it, as well as cleavages within the amino acid side chain. For this compound, characteristic fragments would be expected from the neutral loss of dibenzofulvene (166 Da) and CO2 (44 Da) from the Fmoc group, as well as fragments corresponding to the dimethylated glutamine side chain. nih.gov This detailed structural information is invaluable for confirming the identity of the target compound and for identifying any structurally related impurities.
Table 3: Potential Characteristic MS/MS Fragments of [M+H]+ of this compound
| Fragment Description | Expected m/z |
| Loss of H2O | 379.1652 |
| Loss of CO2 | 353.1809 |
| Loss of the dimethylamino group | 352.1649 |
| Loss of the Fmoc group (as dibenzofulvene) | 219.1026 |
| Fmoc-CH2+ ion | 179.0855 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of molecules like this compound. While specific NMR spectral data for this compound is not widely available in public databases, the principles of NMR analysis allow for a theoretical understanding of its structural characterization. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide detailed information about the molecular structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the verification of the total number of carbon atoms and their chemical environments. The carbonyl carbons of the Fmoc protecting group and the glutamine residue would resonate at the downfield end of the spectrum.
Conformational Analysis: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution. The conformational ensemble of peptides and their derivatives is critical for their biological activity and can be significantly influenced by the nature of protecting groups and side-chain modifications. nih.govmdpi.com
While detailed experimental NMR data for this compound is not provided here, the table below illustrates the expected types of proton and carbon signals based on the general knowledge of similar Fmoc-protected amino acids.
| Atom Type | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Fmoc Aromatic Protons | 7.0 - 8.0 | Multiple signals due to the fluorenyl ring system. |
| Fmoc CH & CH₂ | 4.0 - 4.5 | Protons of the fluorenylmethoxycarbonyl group. |
| Glutamine α-CH | 4.0 - 4.5 | The proton attached to the alpha-carbon. |
| Glutamine β-CH₂ & γ-CH₂ | 1.8 - 2.5 | Protons on the glutamine side chain. |
| N-Methyl Protons | 2.5 - 3.0 | Protons of the two methyl groups. |
| ¹³C NMR | ||
| Carbonyl Carbons (Fmoc & Gln) | 170 - 180 | Carbons of the carboxyl and amide groups. |
| Fmoc Aromatic Carbons | 120 - 145 | Carbons of the fluorenyl ring system. |
| Fmoc CH & CH₂ | 45 - 70 | Carbons of the fluorenylmethoxycarbonyl group. |
| Glutamine α-C | 50 - 60 | The alpha-carbon of the glutamine residue. |
| Glutamine Side Chain Carbons | 25 - 40 | The beta and gamma carbons of the glutamine side chain. |
| N-Methyl Carbons | 30 - 40 | Carbons of the two methyl groups. |
Challenges in Purity Assessment of Fmoc-Amino Acid Derivatives
Ensuring the high purity of Fmoc-amino acid derivatives is a critical challenge, as even minor impurities can have significant impacts on the outcome of peptide synthesis, leading to lower yields and difficult purification of the final peptide. merckmillipore.com
Several common impurities can arise during the synthesis and storage of Fmoc-amino acids:
Dipeptide and Tripeptide Formation: During the introduction of the Fmoc group, side reactions can lead to the formation of di- and tripeptides of the protected amino acid. These impurities are often difficult to separate from the desired product due to their similar chemical properties.
β-Alanine Adducts: The use of certain reagents for Fmoc protection can lead to the formation of β-alanine derivatives as impurities. These can be incorporated into the peptide chain during synthesis, resulting in undesired side products.
Enantiomeric Impurities: The presence of the D-enantiomer in a batch of L-Fmoc-amino acid can lead to the synthesis of diastereomeric peptides, which are often difficult to separate and can have different biological activities. Chiral chromatography methods are required for the detection and quantification of these impurities. merckmillipore.com
Free Amino Acid: Incomplete protection or degradation of the Fmoc group can result in the presence of the free amino acid, which can interfere with the coupling reactions in peptide synthesis.
Acetic Acid: Traces of acetic acid, which can be present from the synthetic process or from the degradation of solvents like ethyl acetate, can act as a capping agent during peptide synthesis, leading to truncated peptide sequences. sigmaaldrich.com The detection of trace amounts of acetic acid can be challenging with standard analytical techniques like HPLC and requires specific methods for quantification. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of Fmoc-amino acids. However, a single peak in an HPLC chromatogram does not guarantee purity, as some impurities may co-elute with the main product. merckmillipore.com Therefore, the use of well-characterized standards for potential impurities and optimized HPLC methods are crucial for accurate purity determination. merckmillipore.com
The table below summarizes some of the key challenges and the analytical methods used to address them in the purity assessment of Fmoc-amino acid derivatives.
| Challenge | Potential Impurity | Analytical Method(s) |
| By-product Formation | Dipeptides, Tripeptides | HPLC, Mass Spectrometry (MS) |
| Reagent-Related Impurities | β-Alanine derivatives | HPLC, MS |
| Stereochemical Purity | D-Enantiomer | Chiral HPLC, Gas Chromatography (GC) on chiral columns |
| Incomplete Reaction/Degradation | Free amino acid | HPLC, GC |
| Process-Related Impurities | Acetic Acid | Ion Chromatography, Specific enzymatic assays |
Theoretical and Mechanistic Investigations of N2 Fmoc N2,n5 Dimethyl L Glutamine Reactivity
Computational Chemistry and Molecular Modeling of N2-Fmoc-N2,N5-dimethyl-L-glutamine
While specific computational studies focusing exclusively on this compound are not widely available, its behavior can be inferred from extensive molecular modeling of other N-methylated amino acids. nih.govresearchgate.net These studies provide a framework for understanding the profound effects of N-alkylation on peptide structure and reactivity.
N-methylation of a peptide backbone is a well-known strategy for improving pharmacokinetic properties, such as proteolytic stability and membrane permeability. scielo.org.mxresearchgate.net Computationally, the introduction of a methyl group on the backbone amide nitrogen (the N2 position in this case) imposes significant conformational constraints. nih.gov This modification restricts the allowable range of the phi (Φ) and psi (Ψ) dihedral angles, influencing the local secondary structure. researchgate.net Studies on N-methylated alanine (B10760859) peptides have shown that the amide bond geometry is typically forced into a trans conformation. researchgate.net
The N2-methyl group introduces considerable steric hindrance around the alpha-carbon, which can affect the approach of coupling reagents and the incoming activated amino acid. scielo.org.mxnih.gov Furthermore, the N5-methyl group on the side-chain amide adds steric bulk to the glutamine side chain. This can influence side-chain folding and its potential interactions with other residues in the peptide chain, although it is less likely to directly interfere with the peptide bond formation itself.
The steric hindrance caused by the N2-methyl group is the primary factor influencing the reactivity of this compound in peptide bond formation. Coupling to N-methylated amino acids is notoriously difficult and often results in low yields. scielo.org.mx Standard coupling reagents may be insufficient, necessitating the use of more potent activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium (B103445) salt-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.comuiw.eduluxembourg-bio.com
A potential benefit of Nα-methylation is the prevention of racemization via the oxazolone (B7731731) pathway, as the formation of the intermediate oxazolone is blocked by the absence of the amide proton. luxembourg-bio.com However, the gain in chiral purity may be offset by the sluggishness of the coupling reaction. scielo.org.mx The N5-methylation on the side chain is not predicted to directly impact the peptide bond formation but prevents side reactions specific to the primary amide of glutamine, such as dehydration to a nitrile. acs.org
Stereochemical Integrity and Racemization Prevention During Derivatization and Synthesis
The preservation of stereochemical integrity at the α-carbon is a critical consideration during the synthesis and derivatization of amino acid derivatives, including this compound. Racemization, or epimerization, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities which are often difficult to separate from the desired product, ultimately affecting the biological activity of the final peptide. nih.govdntb.gov.ua The inherent structure of this compound, featuring both Nα-methylation and a bulky Fmoc protecting group, presents unique challenges to maintaining its chiral purity.
The primary mechanism for racemization during peptide bond formation involves the activation of the carboxylic acid group of the Fmoc-protected amino acid. This activation can lead to the formation of a racemizable intermediate, particularly under basic conditions. nih.govnih.gov The presence of an N-methyl group, as in this compound, can further influence the rate of coupling and the propensity for epimerization. nih.gov
Factors Influencing Racemization
Several factors during the derivatization and synthesis process can influence the extent of racemization:
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount. Reagents like HATU, HBTU, and PyBOP are commonly used, but their effectiveness in preventing racemization can vary depending on the amino acid and reaction conditions. nih.govnih.gov The addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is a well-established strategy to minimize racemization by suppressing the formation of highly reactive, racemization-prone intermediates. peptide.comu-tokyo.ac.jp
Base: The base used during the coupling step plays a crucial role. Sterically hindered, weaker bases are generally preferred to minimize racemization. luxembourg-bio.com For instance, replacing a strong base like N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to reduce epimerization for certain amino acids. luxembourg-bio.com
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the risk of racemization. researchgate.net Microwave-assisted peptide synthesis, while accelerating coupling reactions, requires careful temperature control to prevent epimerization, especially for sensitive amino acids. researchgate.net
Solvent: The polarity of the solvent can also impact the rate of racemization. Polar aprotic solvents like N,N-dimethylformamide (DMF) are common in peptide synthesis but can also facilitate epimerization. u-tokyo.ac.jp
Research Findings on Racemization Control
While specific racemization studies on this compound are not extensively available in the reviewed literature, valuable insights can be drawn from studies on other N-methylated and sterically hindered amino acids. Research on the coupling of Fmoc-protected amino acids has demonstrated the significant impact of the coupling reagent and base combination on maintaining stereochemical purity.
For example, a study on the racemization of Fmoc-L-His(Trt)-OH, Fmoc-L-Ser(tBu)-OH, and Fmoc-L-Cys(Trt)-OH highlighted the differential effects of various coupling reagents. nih.gov The data from such studies can be indicative of the general behavior of Fmoc-protected amino acids during coupling.
Table 1: Effect of Coupling Reagents on the Racemization of Selected Fmoc-Amino Acids This table presents illustrative data from studies on other amino acids to highlight the principles of racemization control, as specific data for this compound was not found in the reviewed literature.
| Fmoc-Amino Acid | Coupling Reagent/Base | % D-Isomer (Racemization) | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8% | nih.gov |
| Fmoc-L-His(Trt)-OH | HATU/NMM | >10% | nih.gov |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | Negligible | nih.gov |
| Fmoc-L-Cys(Trt)-OH | HBTU/NMM | >5% | nih.gov |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | >1% | nih.gov |
DIC: Diisopropylcarbodiimide; Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate; HATU: N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate; HBTU: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate; NMM: N-Methylmorpholine.
The steric hindrance at the Nα-position due to the methyl group in this compound can slow down the coupling reaction, potentially increasing the lifetime of the activated intermediate and thus the risk of racemization. nih.gov Therefore, the selection of highly efficient coupling reagents that promote rapid peptide bond formation is crucial.
Strategies for Preventing Racemization
Based on the general principles of peptide chemistry, the following strategies are recommended to maintain the stereochemical integrity of this compound during its use in synthesis:
Use of Additives: The routine use of additives like HOBt or, more effectively, HOAt is highly recommended. peptide.comu-tokyo.ac.jp
Careful Selection of Coupling Reagents and Base: Onium salts like HATU and HBTU are generally efficient, but their combination with a non-nucleophilic, sterically hindered base such as DIPEA should be carefully evaluated. The use of carbodiimides like DIC in conjunction with an additive like OxymaPure can be a milder alternative. nih.gov
Optimized Reaction Conditions: Coupling reactions should be carried out at the lowest effective temperature and for the minimum time required for complete reaction to suppress epimerization. researchgate.net
Stepwise Introduction: When incorporating this compound into a peptide sequence, it is crucial to ensure complete coupling before proceeding to the next deprotection step, as incomplete reactions can lead to the accumulation of side products.
By carefully controlling the reaction conditions, particularly the choice of coupling reagents, additives, and base, the risk of racemization of this compound can be significantly minimized, ensuring the synthesis of peptides with high chiral purity.
Research Challenges and Future Perspectives
Overcoming Synthetic Hurdles for Complex Peptide Sequences Incorporating N2-Fmoc-N2,N5-dimethyl-L-glutamine
The integration of N-methylated amino acids, including this compound, into complex peptide chains is a formidable task for chemists. The primary obstacles stem from steric hindrance and the potential for undesirable side reactions.
The presence of a methyl group on the amide nitrogen significantly increases steric bulk around the reaction center. This steric hindrance can dramatically slow down the kinetics of the peptide coupling reaction, leading to incomplete or failed couplings, especially when coupling an N-methylated amino acid to another N-methylated residue. nih.govpeptide.com The synthesis of peptides containing multiple N-methylated amino acids is particularly challenging due to these cumulative steric effects. acs.org
Another significant challenge is the increased propensity for epimerization, a process where the stereochemistry at the alpha-carbon of the amino acid is inverted. nih.gov This is a critical issue as the biological activity of peptides is highly dependent on their specific three-dimensional structure. The basic conditions often employed during the coupling step can facilitate the abstraction of the alpha-proton, leading to racemization. nist.gov N-methylated amino acids are known to be more susceptible to base-catalyzed epimerization. nih.gov
Furthermore, the synthesis of complex peptides, especially those with hydrophobic or aggregation-prone sequences, presents its own set of difficulties that are compounded by the inclusion of N-methylated residues. mdpi.com These "difficult sequences" can lead to poor solvation and incomplete reactions during solid-phase peptide synthesis (SPPS). mdpi.com
To address these hurdles, researchers are exploring various strategies:
Microwave-Assisted SPPS: The application of microwave energy has been shown to accelerate coupling reactions, even for sterically hindered amino acids, leading to higher yields and reduced reaction times. mdpi.com
Specialized Coupling Reagents: The development and use of more potent coupling reagents are crucial for driving the reaction to completion. Reagents like HATU, PyBOP, and PyBroP have demonstrated success in coupling N-methylated amino acids. nih.govpeptide.com
Careful Monitoring: Traditional methods for monitoring coupling completion, such as the ninhydrin (B49086) test, are often ineffective for N-methylated amino acids. Alternative methods, like the bromophenol blue test, are necessary to ensure the reaction has proceeded as intended. peptide.com
Development of Novel Protecting Group Strategies and Coupling Reagents Specific to N-dimethylated Glutamine Derivatives
The success of peptide synthesis hinges on the judicious choice of protecting groups and coupling reagents. For N-dimethylated glutamine derivatives like this compound, these choices are even more critical.
The most common N-terminal protecting group used in SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. nih.gov For the side chain of glutamine, protecting groups like the trityl (Trt) group are often employed to prevent side reactions, such as dehydration to a nitrile or pyroglutamate (B8496135) formation. core.ac.uk However, the increased steric bulk of the N,N-dimethylated side chain in this compound may necessitate the development of novel protecting group strategies to improve solubility and coupling efficiency. The use of more polar protecting groups, such as the N,N-dimethylaminoxy carbonyl (Dmaoc) group, has been explored to enhance the solubility of protected peptides. iris-biotech.de
The development of highly efficient coupling reagents is paramount for overcoming the steric hindrance associated with N-dimethylated amino acids. While standard reagents like DCC and DIC can be used, they often lead to side reactions and racemization. researchgate.net More advanced onium salt-based reagents have become the gold standard for difficult couplings.
Table 1: Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Full Name | Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, especially for hindered amino acids. researchgate.netnih.gov |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient with low racemization. researchgate.net |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for cyclization and coupling of N-methylated amino acids. researchgate.net |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for coupling N-protected N-methyl amino acids. researchgate.net |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A more recent generation reagent with high reactivity. researchgate.net |
Future research in this area will likely focus on creating coupling reagents that are even more reactive and selective, minimizing side reactions and racemization, particularly for challenging substrates like N-dimethylated glutamine derivatives. The development of reagents that operate efficiently under milder, less basic conditions would be a significant advancement in preventing epimerization.
Advancements in Analytical Methodologies for Complex Matrices and Ultra-Trace Analysis
The detection and quantification of this compound and peptides containing this residue, especially at low concentrations and within complex biological or environmental samples, require sophisticated analytical techniques.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and peptides. researchgate.net For chiral molecules like amino acids, specialized chiral stationary phases are necessary to separate enantiomers and diastereomers, which is crucial for ensuring the stereochemical purity of synthetic peptides. mdpi.com The separation of glutamine and its derivatives can also be achieved using techniques like two-dimensional thin-layer chromatography. researchgate.net
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is an indispensable tool for the identification and quantification of these compounds. mdpi.comnih.gov High-resolution mass spectrometry provides accurate mass measurements, aiding in the unambiguous identification of the target molecule. mdpi.com Tandem mass spectrometry (MS/MS) allows for structural elucidation through fragmentation analysis.
For ultra-trace analysis, derivatization of the amino acid is often necessary to improve its chromatographic behavior and detection sensitivity. Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and naphthalene-2,3-dicarboxaldehyde (NDA). core.ac.uk These reagents react with the amino group to form a more readily detectable derivative.
Future advancements in this field will likely involve the development of more sensitive and selective analytical methods. This includes the design of novel derivatization reagents tailored for N-dimethylated amino acids, as well as the refinement of chromatographic and mass spectrometric techniques to achieve lower detection limits and improved resolution in complex matrices.
Green Chemistry Principles in the Synthesis and Application of this compound
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. Peptide synthesis, which traditionally uses large volumes of hazardous solvents and reagents, is a prime area for the implementation of more sustainable practices. nih.govmdpi.com
A major focus of green peptide synthesis is the replacement of conventional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have significant toxicity concerns, with more environmentally benign alternatives. researchgate.net Researchers have explored the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate. peptide.commdpi.com Even water is being investigated as a solvent for peptide synthesis, although this presents challenges due to the poor solubility of many protected amino acids. mdpi.com
Other green chemistry strategies applicable to the synthesis of peptides containing this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of amino acids and reagents. A one-step fermentative process for producing N-methylated amino acids from sugars has been developed.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com
Waste Reduction: Optimizing processes to minimize the generation of waste products and developing methods for recycling solvents and reagents. nist.gov
The future of peptide synthesis will undoubtedly involve a greater emphasis on sustainability, with the goal of developing processes that are not only efficient and cost-effective but also environmentally responsible.
Potential for Derivatization in Advanced Materials and Nanotechnology Research
The unique structural and chemical properties of amino acids, including modified ones like this compound, make them attractive building blocks for the development of advanced materials and for applications in nanotechnology.
The ability to derivatize amino acids allows for the introduction of new functionalities, enabling them to be incorporated into a wide range of materials. For example, the N-terminal Fmoc group itself can be considered a derivatization that facilitates solid-phase synthesis. Further derivatization can be used to attach these molecules to surfaces, polymers, or nanoparticles.
In the realm of nanotechnology, amino acids and peptides are being explored for the creation of self-assembling nanomaterials, drug delivery systems, and biosensors. The specific properties of N-methylated amino acids, such as their conformational constraints and increased stability, could be harnessed to design novel nanomaterials with tailored structures and functions. The derivatization of amino acids with various chemical moieties is a key strategy in creating these advanced materials. For instance, amino acids can be derivatized to create stable esters for specific applications.
While the direct application of this compound in materials science is not yet widely reported, its potential lies in its unique combination of a protected N-terminus, a dimethylated side chain, and a carboxylic acid functionality. These features provide multiple points for further chemical modification and incorporation into larger molecular architectures. Future research may explore the use of this and similar N-dimethylated glutamine derivatives in the design of peptide-based hydrogels, functionalized nanoparticles, and other advanced biomaterials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
